molecular formula C8H5ClN2O B3212413 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1101120-49-3

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B3212413
CAS No.: 1101120-49-3
M. Wt: 180.59 g/mol
InChI Key: WIWNDVSYTNOXAP-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 1101120-49-3) is a high-purity chemical compound offered for research and development purposes. This organochloride features a pyrazolo[1,5-a]pyridine core, which is a privileged scaffold in medicinal chemistry . The molecular formula is C 8 H 5 ClN 2 O and it has a molecular weight of 180.59 g/mol . The presence of both an aldehyde group and a chloro substituent on the fused bicyclic structure makes this molecule a versatile and valuable synthetic intermediate . The aldehyde group is a key functional handle for further derivatization, readily undergoing condensation reactions to form Schiff bases or serving as a precursor for other transformations. The specific research applications and mechanism of action for this exact compound are areas of active investigation in the scientific community. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper handling procedures should be followed, and the compound should be stored as recommended by the supplier.

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWNDVSYTNOXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C=O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrazole with pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but the compound’s structure allows it to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Key Differences :

  • Functional Group : Carboxamide (-CONH2) replaces the aldehyde (-CHO) group.
  • Synthesis : Carboxamides are synthesized via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with primary amines, as opposed to the aldehyde’s derivatization from its formyl group .
  • Biological Relevance : Carboxamides (e.g., compounds 5a–5v) exhibit potent anti-proliferative activity, suggesting that the amide group enhances target binding compared to the aldehyde’s electrophilic reactivity .

Imidazo[1,5-a]pyridines

Key Differences :

  • Core Structure : Imidazole replaces the pyrazole ring, altering electronic properties.
  • Applications : Imidazo derivatives are more common in kinase inhibitor design due to their hydrogen-bonding capacity, whereas pyrazolo-pyridine aldehydes are prioritized as synthetic intermediates .

Pyrazolo[1,5-a]pyrimidine Derivatives

Key Differences :

  • Heterocycle : Pyrimidine (two nitrogen atoms) replaces pyridine (one nitrogen), increasing electron deficiency.
  • Substituent Effects : 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (from ) exhibits distinct reactivity in nucleophilic substitutions due to the nitrile group’s electron-withdrawing nature, contrasting with the aldehyde’s electrophilicity .

Thiopyrimidine-Fused Pyrazolo Derivatives

Key Differences :

  • Scaffold: A thieno[2,3-e]pyrimidine ring replaces pyridine, introducing sulfur atoms.
  • Reactivity : Thiopyrimidine derivatives (e.g., compound 9e) resist reduction with NaBH4 but undergo catalytic transfer hydrogenation (CTH), highlighting sulfur’s impact on stability compared to the pyridine-based aldehyde .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Key Reactivity/Applications Reference
5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde Pyrazolo[1,5-a]pyridine 5-Cl, 3-CHO Aldehyde derivatization (e.g., acrylate synthesis)
Pyrazolo[1,5-a]pyridine-3-carboxamide Pyrazolo[1,5-a]pyridine 3-CONHR Anti-proliferative agents via amidation
Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Variable Tricyclic compound synthesis via carbanion addition
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 5-Cl, 3-CN Nucleophilic substitutions
5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine Thieno-pyrimidine-pyrazole 5-Cl, thieno ring CTH-dependent reduction

Biological Activity

5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazolo[1,5-a]pyridine derivatives. The synthesis typically involves multi-step reactions starting from simple pyrazole derivatives. For instance, one method involves the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine followed by nucleophilic substitution to introduce various functional groups at the desired positions .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown inhibitory effects on various cancer cell lines, with IC50 values in the low micromolar range. The mechanism often involves the inhibition of specific kinases that play a critical role in cancer cell proliferation and survival .

2. Enzymatic Inhibition

These compounds have been identified as selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kδ. This selectivity is crucial for developing treatments for diseases like cancer and autoimmune disorders. The most potent derivatives have shown IC50 values as low as 2.8 nM against PI3Kδ, indicating high efficacy and potential for clinical application .

3. Anti-inflammatory Properties

In addition to anticancer activity, pyrazolo[1,5-a]pyridine derivatives have demonstrated anti-inflammatory effects. Compounds in this class can inhibit pathways associated with inflammation, such as NF-κB signaling. For instance, certain derivatives have shown IC50 values below 50 µM in cell-based assays targeting inflammatory responses .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A recent study synthesized a series of pyrazolo[1,5-a]pyridine derivatives and evaluated their anticancer effects on different cell lines. The results indicated that modifications at specific positions significantly enhanced their potency against cancer cells while maintaining low toxicity levels .
  • Enzymatic Inhibition Research : Another study focused on the selectivity of these compounds towards PI3K isoforms. The findings revealed that structural modifications could lead to improved selectivity and potency against PI3Kδ, making these compounds promising candidates for treating various cancers and inflammatory diseases .

Data Summary

Activity Type IC50 Value Target Notes
AnticancerLow µMVarious cancer cell linesSignificant inhibition observed
PI3Kδ Inhibition2.8 nMPI3KδHigh selectivity over other isoforms
Anti-inflammatory<50 µMNF-κB signalingEffective in reducing inflammatory markers

Q & A

Q. What are the established synthetic routes for 5-chloropyrazolo[1,5-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

The Vilsmeier-Haack reaction is a widely used method for introducing the aldehyde group into heterocyclic systems. For pyrazolo[1,5-a]pyridine derivatives, this involves reacting the parent heterocycle with a chlorinating agent (e.g., POCl₃) and DMF at 70–80°C for 2–5 hours . Key optimization parameters include:

  • Temperature control : Lower temperatures (e.g., ice-bath initiation) improve regioselectivity and reduce side reactions.
  • Reagent stoichiometry : Excess POCl₃ (1.5–2 equivalents) ensures complete conversion.
  • Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography yields the carbaldehyde in 60–80% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Elemental analysis : Confirms molecular formula (C₈H₅ClN₂O) and purity (>95%) .
  • NMR spectroscopy : ¹H NMR distinguishes the aldehyde proton (δ 9.8–10.2 ppm) and chlorine-induced deshielding in adjacent protons .
  • HRMS : Validates molecular weight (180.02 g/mol) with <1 ppm error .
  • X-ray crystallography : Resolves tautomeric forms and confirms the aldehyde group’s position using SHELX software .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., POCl₃) and potential formaldehyde release .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are common intermediates in the synthesis of this compound?

  • Methyl esters : Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1825395-08-1) serves as a precursor via hydrolysis and oxidation .
  • Cyanopyrazoles : 6-Cyanopyrazolo[1,5-a]pyrimidine derivatives can be adapted for cross-coupling reactions to introduce chlorine .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyridine core be achieved?

Regioselectivity is influenced by electronic and steric factors:

  • Catalyst design : Use Pd-catalyzed C-H activation with directing groups (e.g., amides) to target position 7 .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions .
  • Computational modeling : DFT calculations predict reactivity patterns by analyzing frontier molecular orbitals .

Q. What computational strategies are effective for docking studies involving this compound?

  • Ligand preparation : Optimize the aldehyde’s geometry using Gaussian09 with B3LYP/6-31G* basis sets.
  • Protein-ligand interactions : AutoDock Vina identifies binding pockets by simulating hydrogen bonds between the aldehyde group and lysine residues .
  • MD simulations : GROMACS assesses stability of the ligand-receptor complex over 100 ns trajectories .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Tautomerism : The compound may exist as keto-enol tautomers, causing NMR signal splitting. Use variable-temperature NMR to identify dominant forms .
  • Crystallographic validation : Single-crystal X-ray diffraction (SHELXL-refined) provides unambiguous structural confirmation .

Q. What methodologies address discrepancies between in vitro and in vivo biological activity data?

  • Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid degradation (e.g., aldehyde oxidase-mediated oxidation) .
  • Prodrug design : Mask the aldehyde as an acetal to improve bioavailability .
  • PK/PD modeling : Use compartmental models to correlate in vitro IC₅₀ with plasma concentration profiles .

Q. How do solvent choices impact the compound’s reactivity in nucleophilic additions?

  • Polar protic solvents (e.g., MeOH) : Stabilize charged intermediates, favoring imine formation with amines .
  • Aprotic solvents (e.g., THF) : Enhance aldehyde electrophilicity, promoting Grignard or organozinc additions .

Q. Can green chemistry principles be applied to its synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative .
  • Catalytic recycling : Immobilize POCl₃ on silica gel to reduce waste .
  • Microwave-assisted synthesis : Achieve 80% yield in 30 minutes vs. 5 hours under conventional heating .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde
Reactant of Route 2
5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde

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